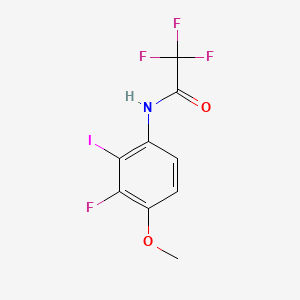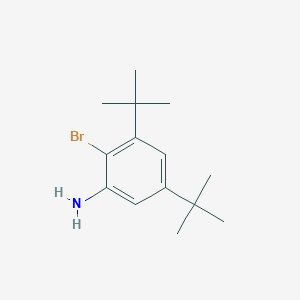
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H22BrN It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two tert-butyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- typically involves the bromination of 3,5-bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines.
Oxidation Reactions: Products include nitrobenzenes or nitrosobenzenes.
Reduction Reactions: Products include primary or secondary amines.
Applications De Recherche Scientifique
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, 2-(1,1-dimethylethyl)-
- Benzenamine, 3,5-bis(1,1-dimethylethyl)-
- Benzenamine, 2-bromo-
Uniqueness
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63316-20-1 |
|---|---|
Formule moléculaire |
C14H22BrN |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
2-bromo-3,5-ditert-butylaniline |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,16H2,1-6H3 |
Clé InChI |
JIWDYSKDSLBUQP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)N)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
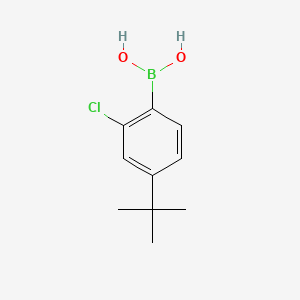
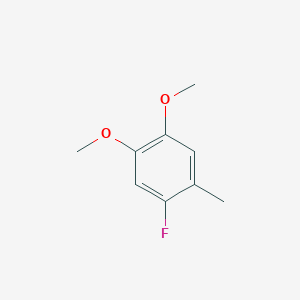
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
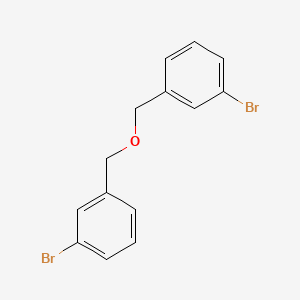
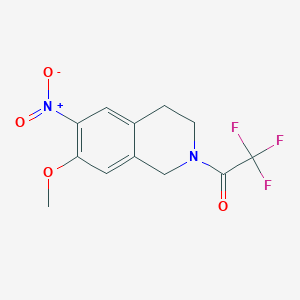
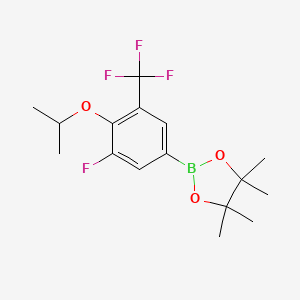
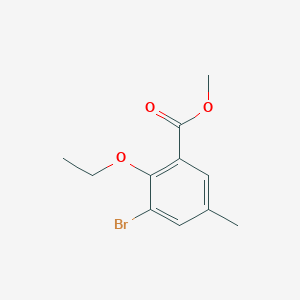
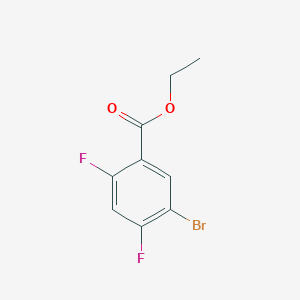
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
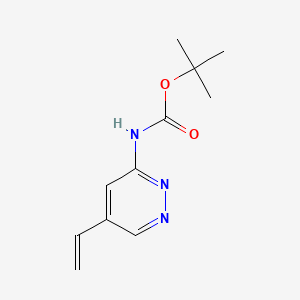
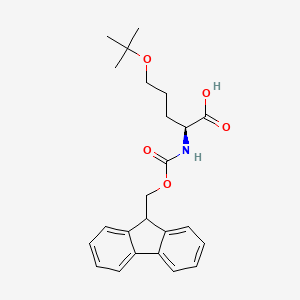
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
